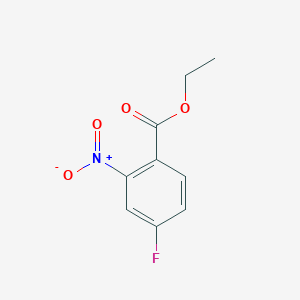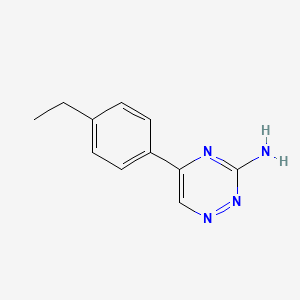
8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one
Overview
Description
8-Bromo-6-chloro-2,3-dihydro-4H-chromen-4-one is a brominated and chlorinated derivative of chromen-4-one, a class of organic compounds known for their diverse biological activities and synthetic utility. This compound is characterized by the presence of bromine and chlorine atoms at the 8th and 6th positions, respectively, on the chromen-4-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one typically involves the bromination and chlorination of the parent chromen-4-one compound. One common method is the use of bromine and chlorine in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions involving the use of bromine and chlorine gas. The reaction is carried out in a controlled environment to ensure the safety and purity of the final product. The process may also involve purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloro-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the use of nucleophiles such as hydroxide ions (OH-) or halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various halogenated derivatives or other functionalized compounds.
Scientific Research Applications
8-Bromo-6-chloro-2,3-dihydro-4H-chromen-4-one has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
8-Bromo-6-chloro-2,3-dihydro-4H-chromen-4-one is compared with other similar compounds, such as 7-bromo-8-chloro-2,3-dihydro-4H-chromen-4-one and 8-bromo-6-chloro-4-hydroxycoumarin. These compounds share structural similarities but differ in the position and type of substituents on the chromen-4-one scaffold. The unique combination of bromine and chlorine atoms in this compound contributes to its distinct chemical and biological properties.
List of Similar Compounds
7-bromo-8-chloro-2,3-dihydro-4H-chromen-4-one
8-bromo-6-chloro-4-hydroxycoumarin
This compound (isomers and derivatives)
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
8-bromo-6-chloro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDPWUIFEAAHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655601 | |
| Record name | 8-Bromo-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890839-47-1 | |
| Record name | 8-Bromo-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one in organic synthesis?
A1: this compound serves as a crucial building block in the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones []. This compound can undergo reactions under Mannich conditions, leading to the formation of 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one. Further modifications, including an aza-Michael reaction and SeO2 oxidation, ultimately yield the target 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones.
Q2: What is the potential application of the synthesized compounds derived from this compound?
A2: The research highlights that the Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, synthesized using this compound as a starting material, hold promise for the development of chromone-based beta-turn peptidomimetics []. These peptidomimetics are of significant interest in medicinal chemistry due to their potential to mimic the structure and function of natural peptides, offering opportunities for therapeutic development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


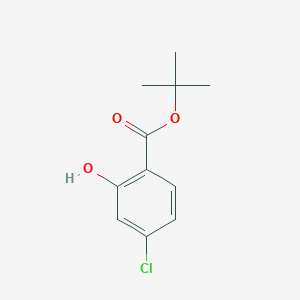
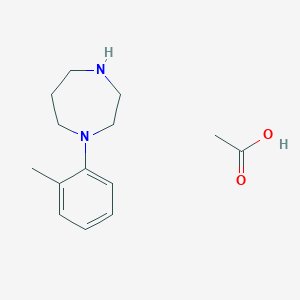

![[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1523028.png)
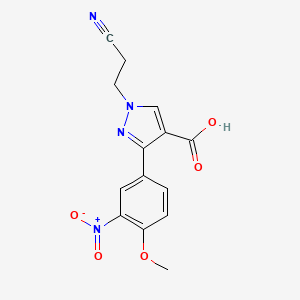
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B1523031.png)
![Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B1523032.png)
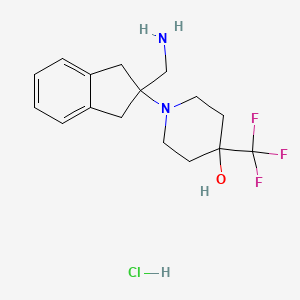
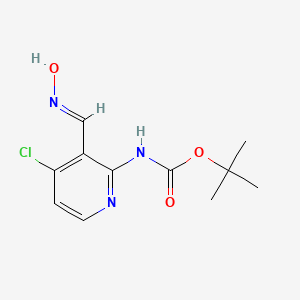
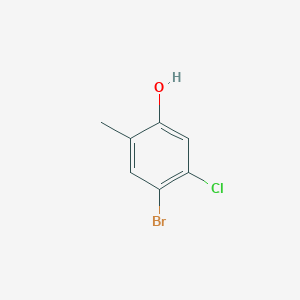
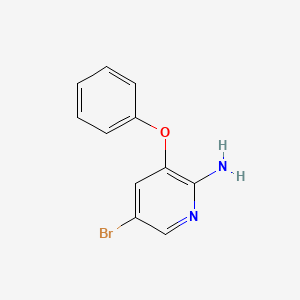
![Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1523043.png)
